molecular formula C21H18FN3O4 B2493527 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 1207001-55-5

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2493527
CAS No.: 1207001-55-5
M. Wt: 395.39
InChI Key: FUDWHVLCODJCRL-UHFFFAOYSA-N
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Description

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline core, a fluorine atom, and an oxadiazole ring, which contribute to its distinct chemical properties.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a fluorescent probe for bioimaging studies.

    Medicine: Research indicates its potential use in cancer therapy due to its cytotoxic effects on cancer cells.

    Industry: It may be used in the development of new organic electronic materials

Future Directions

The study of compounds with 1,2,4-oxadiazole rings and quinolinone structures is an active area of research, and this particular compound could have interesting properties that are worth investigating .

Preparation Methods

The synthesis of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various biological molecules. For instance, its anticancer effects are believed to be due to its ability to induce apoptosis in cancer cells by interacting with specific proteins and nucleic acids. The molecular targets and pathways involved include the p53 pathway and other apoptosis-related proteins .

Comparison with Similar Compounds

Similar compounds include:

    1,2-epoxy-3-(3-(3,4-dimethoxyphenyl)-4H-1-benzopiran-4on) propane: Known for its anticancer properties.

    3-(3,4-dimethoxyphenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole: Studied for its fluorescent properties and potential use in bioimaging.

    3-(3,4-dimethoxyphenyl)-1-propanol: Used in the synthesis of various neuroleptic agents .

The uniqueness of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one lies in its combination of a quinoline core with an oxadiazole ring and a fluorine atom, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4/c1-4-25-11-15(19(26)14-10-13(22)6-7-16(14)25)21-23-20(24-29-21)12-5-8-17(27-2)18(9-12)28-3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDWHVLCODJCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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